molecular formula C22H28O10 B14740519 3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetrayl tetrakis(2-methylpropanoate) CAS No. 2969-16-6

3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetrayl tetrakis(2-methylpropanoate)

Cat. No.: B14740519
CAS No.: 2969-16-6
M. Wt: 452.5 g/mol
InChI Key: YJTMPPLOGFETMM-UHFFFAOYSA-N
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Description

3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetrayl tetrakis(2-methylpropanoate) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexadiene core with multiple functional groups, making it a versatile molecule for chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetrayl tetrakis(2-methylpropanoate) typically involves the oxidation of a precursor compound, such as 3,6-dihydroxycyclohexa-1,4-diene-1,2,4,5-tetracarboxylic acid. This oxidation is often carried out using nitrogen oxides in the presence of a molecular sieve, such as Molecular Sieve 4A . The precursor compound can be synthesized via the self-condensation of diethyl acetonedicarboxylate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale oxidation processes using similar reagents and conditions as those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetrayl tetrakis(2-methylpropanoate) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The functional groups on the compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Nitrogen oxides, molecular sieves.

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetrayl tetrakis(2-methylpropanoate) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetrayl tetrakis(2-methylpropanoate) involves its ability to act as an electron acceptor. This property allows it to participate in redox reactions, where it can accept electrons from other molecules. The molecular targets and pathways involved in these reactions depend on the specific context in which the compound is used, such as in biochemical assays or industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetrayl tetrakis(2-methylpropanoate) stands out due to its specific ester functional groups, which provide unique reactivity and solubility properties. This makes it particularly useful in applications requiring specific solubility characteristics and reactivity profiles.

Properties

CAS No.

2969-16-6

Molecular Formula

C22H28O10

Molecular Weight

452.5 g/mol

IUPAC Name

[2,4,5-tris(2-methylpropanoyloxy)-3,6-dioxocyclohexa-1,4-dien-1-yl] 2-methylpropanoate

InChI

InChI=1S/C22H28O10/c1-9(2)19(25)29-15-13(23)17(31-21(27)11(5)6)18(32-22(28)12(7)8)14(24)16(15)30-20(26)10(3)4/h9-12H,1-8H3

InChI Key

YJTMPPLOGFETMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1=C(C(=O)C(=C(C1=O)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C

Origin of Product

United States

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